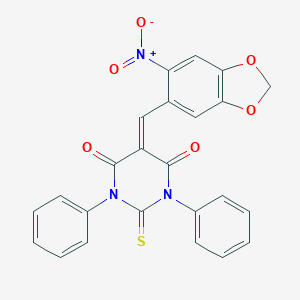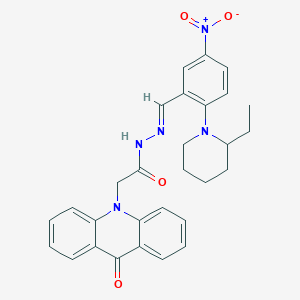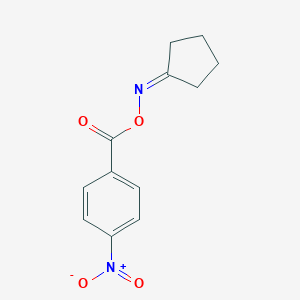![molecular formula C27H33ClN8O B391984 1-({1-[1-(4-CHLOROPHENOXY)-3,3-DIMETHYL-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-YL]-1H-1,2,3,4-TETRAZOL-5-YL}(PHENYL)METHYL)PIPERIDINE](/img/structure/B391984.png)
1-({1-[1-(4-CHLOROPHENOXY)-3,3-DIMETHYL-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-YL]-1H-1,2,3,4-TETRAZOL-5-YL}(PHENYL)METHYL)PIPERIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({1-[1-(4-CHLOROPHENOXY)-3,3-DIMETHYL-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-YL]-1H-1,2,3,4-TETRAZOL-5-YL}(PHENYL)METHYL)PIPERIDINE is a complex organic compound with a unique structure that incorporates multiple functional groups, including a chlorophenoxy group, a triazole ring, a tetrazole ring, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[1-(4-CHLOROPHENOXY)-3,3-DIMETHYL-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-YL]-1H-1,2,3,4-TETRAZOL-5-YL}(PHENYL)METHYL)PIPERIDINE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy group.
Introduction of the triazole ring: The chlorophenoxy intermediate is then reacted with a triazole precursor under suitable conditions to form the triazole ring.
Formation of the tetrazole ring: The triazole-containing intermediate is further reacted with a tetrazole precursor to introduce the tetrazole ring.
Attachment of the piperidine ring: Finally, the tetrazole-containing intermediate is reacted with a piperidine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
1-({1-[1-(4-CHLOROPHENOXY)-3,3-DIMETHYL-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-YL]-1H-1,2,3,4-TETRAZOL-5-YL}(PHENYL)METHYL)PIPERIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-({1-[1-(4-CHLOROPHENOXY)-3,3-DIMETHYL-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-YL]-1H-1,2,3,4-TETRAZOL-5-YL}(PHENYL)METHYL)PIPERIDINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-({1-[1-(4-CHLOROPHENOXY)-3,3-DIMETHYL-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-YL]-1H-1,2,3,4-TETRAZOL-5-YL}(PHENYL)METHYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazole
- 1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-piperidine
Uniqueness
1-({1-[1-(4-CHLOROPHENOXY)-3,3-DIMETHYL-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-YL]-1H-1,2,3,4-TETRAZOL-5-YL}(PHENYL)METHYL)PIPERIDINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C27H33ClN8O |
|---|---|
Peso molecular |
521.1g/mol |
Nombre IUPAC |
1-[[1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]tetrazol-5-yl]-phenylmethyl]piperidine |
InChI |
InChI=1S/C27H33ClN8O/c1-27(2,3)24(26(35-19-29-18-30-35)37-22-14-12-21(28)13-15-22)36-25(31-32-33-36)23(20-10-6-4-7-11-20)34-16-8-5-9-17-34/h4,6-7,10-15,18-19,23-24,26H,5,8-9,16-17H2,1-3H3 |
Clave InChI |
FCSMPNCJPCLUFF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)N3C(=NN=N3)C(C4=CC=CC=C4)N5CCCCC5 |
SMILES canónico |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)N3C(=NN=N3)C(C4=CC=CC=C4)N5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzoyl-5-(2-chloroethyl)-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene](/img/structure/B391902.png)

![2-methoxy-4-{2-[(1-naphthyloxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B391909.png)
![2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide](/img/structure/B391912.png)
![4-Chloro-2-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitro-3,5-dimethylphenol](/img/structure/B391915.png)
![N'-{3-nitrobenzylidene}-4-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetraazol-1-yl}benzohydrazide](/img/structure/B391916.png)
![N'-({5-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B391917.png)
![4-Phenoxybenzaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391918.png)
![6-methyl-2-[4-(4-nitrophenoxy)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B391919.png)

![4-[5-(1-anilinocyclohexyl)-1H-tetraazol-1-yl]-N'-propionylbenzohydrazide](/img/structure/B391921.png)

![N'-(1-phenylbutylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B391924.png)
![2-(4-Ethoxyphenyl)-5-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]-1,3-benzoxazole](/img/structure/B391925.png)
